

URB937: A Technical Guide to its Discovery, Synthesis, and Peripheral Action

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Compound of Interest

Compound Name: Urb937

Cat. No.: B584721

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

URB937 is a potent, orally active, and peripherally restricted inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of the endocannabinoid anandamide. By selectively inhibiting FAAH in peripheral tissues, **URB937** elevates local anandamide levels, leading to profound analgesic effects in various preclinical models of pain without the central nervous system side effects typically associated with cannabinoid-based therapies. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to **URB937**, intended for researchers and professionals in the field of drug development.

Discovery and Rationale

The discovery of **URB937** was driven by the therapeutic potential of modulating the endocannabinoid system for pain management. Direct activation of cannabinoid receptors (CB1 and CB2) can produce significant analgesia, but is often accompanied by undesirable psychoactive effects. The strategy behind **URB937** was to indirectly enhance endocannabinoid signaling by preventing the breakdown of the endogenous cannabinoid anandamide. By designing an inhibitor of the primary catabolic enzyme for anandamide, fatty acid amide hydrolase (FAAH), that is restricted to the periphery, the aim was to achieve localized analgesia without central nervous system penetration. **URB937** was identified as a potent FAAH inhibitor

that is actively extruded from the central nervous system by the ATP-binding cassette (ABC) transporter Abcg2, thus fulfilling the criteria for a peripherally restricted analgesic.[1][2]

Synthesis of URB937

A reproducible four-step synthesis for **URB937** has been developed, starting from the readily available 4-benzyloxyphenol, with an overall yield of 45%.[3][4] This process avoids the need for chromatographic purification, making it suitable for multigram scale-up.

Experimental Protocol: Synthesis of URB937

Step 1: Synthesis of 4-(benzyloxy)-2-bromophenol

- To a solution of 4-(benzyloxy)phenol (1 equivalent) in a suitable solvent, add a brominating agent (e.g., N-bromosuccinimide) portionwise at a controlled temperature.
- Monitor the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Upon completion, quench the reaction and perform an aqueous work-up.
- The crude product is typically of sufficient purity for the next step, or can be purified by crystallization.

Step 2: Synthesis of cyclohexyl(4-(benzyloxy)-2-bromophenyl)carbamate

- To a solution of 4-(benzyloxy)-2-bromophenol (1 equivalent) in an aprotic solvent, add cyclohexyl isocyanate and a suitable base (e.g., triethylamine).
- Heat the reaction mixture and monitor for completion.
- After cooling, the product can be isolated by precipitation and filtration.

Step 3: Suzuki Coupling to form 3'-(benzyloxy)-[1,1'-biphenyl]-3-carboxamide derivative

- In a degassed solvent system, combine cyclohexyl(4-(benzyloxy)-2-bromophenyl)carbamate (1 equivalent), 3-carbamoylphenylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., aqueous sodium carbonate).

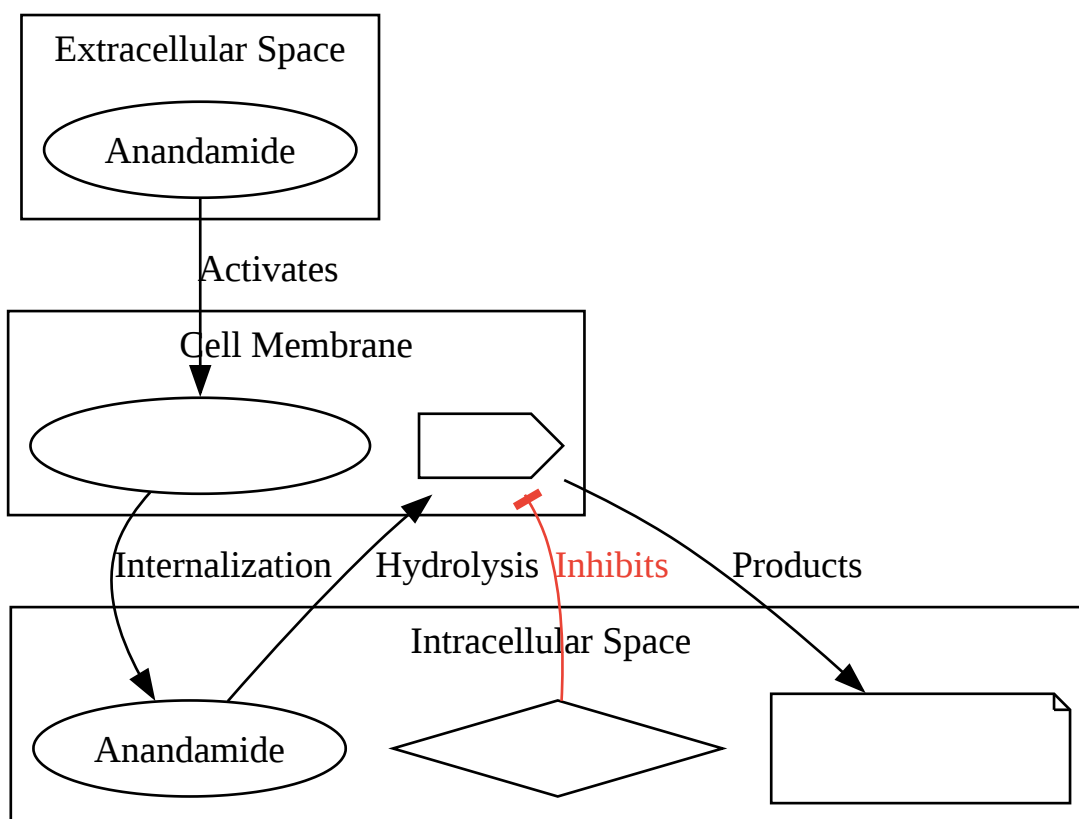
- Heat the mixture under an inert atmosphere until the starting materials are consumed.
- Upon completion, perform an extractive work-up to isolate the crude product.

Step 4: Debenzylation to yield **URB937**

- Dissolve the product from Step 3 in a suitable solvent and subject it to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.
- Monitor the reaction for the removal of the benzyl protecting group.
- After filtration of the catalyst, the final product, **URB937**, can be isolated by crystallization.

Mechanism of Action

URB937 is a potent inhibitor of FAAH with an IC₅₀ of 26.8 nM.[1][5] By inhibiting FAAH in peripheral tissues, **URB937** prevents the hydrolysis of anandamide, leading to its accumulation. Elevated anandamide levels then enhance the activation of peripheral cannabinoid receptors, primarily CB1 receptors located on sensory nerve endings. This localized enhancement of endocannabinoid signaling is believed to be the primary mechanism behind **URB937**'s analgesic effects.[6] The peripheral restriction of **URB937** is a key feature, as it is a substrate for the Abcg2 efflux transporter at the blood-brain barrier, which actively prevents its entry into the central nervous system.[2]



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Quantitative Data

The following tables summarize the key quantitative data for **URB937**.

Table 1: In Vitro and In Vivo Potency of **URB937**

Parameter	Value	Species/Tissue	Reference
FAAH IC50	26.8 nM	In vitro	[1][5][7]
Liver FAAH ED50	0.9 mg/kg (oral)	Rat	[8]
Brain FAAH ED50	20.5 mg/kg (oral)	Rat	[8]
Acetic Acid Writhing ED50	0.1 mg/kg (s.c.)	Mouse	[7]

Table 2: Pharmacokinetic Properties of **URB937** in Rats (3 mg/kg, oral)

Parameter	Value	Reference
Oral Bioavailability (F)	36%	[1][8]
Peak Plasma Concentration (Cmax)	159.47 ng/mL	[1]
Time to Peak Concentration (Tmax)	1 hour	[1]
Half-life (T1/2)	60 minutes	[1]

Key Experimental Protocols

FAAH Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the enzymatic activity of FAAH.

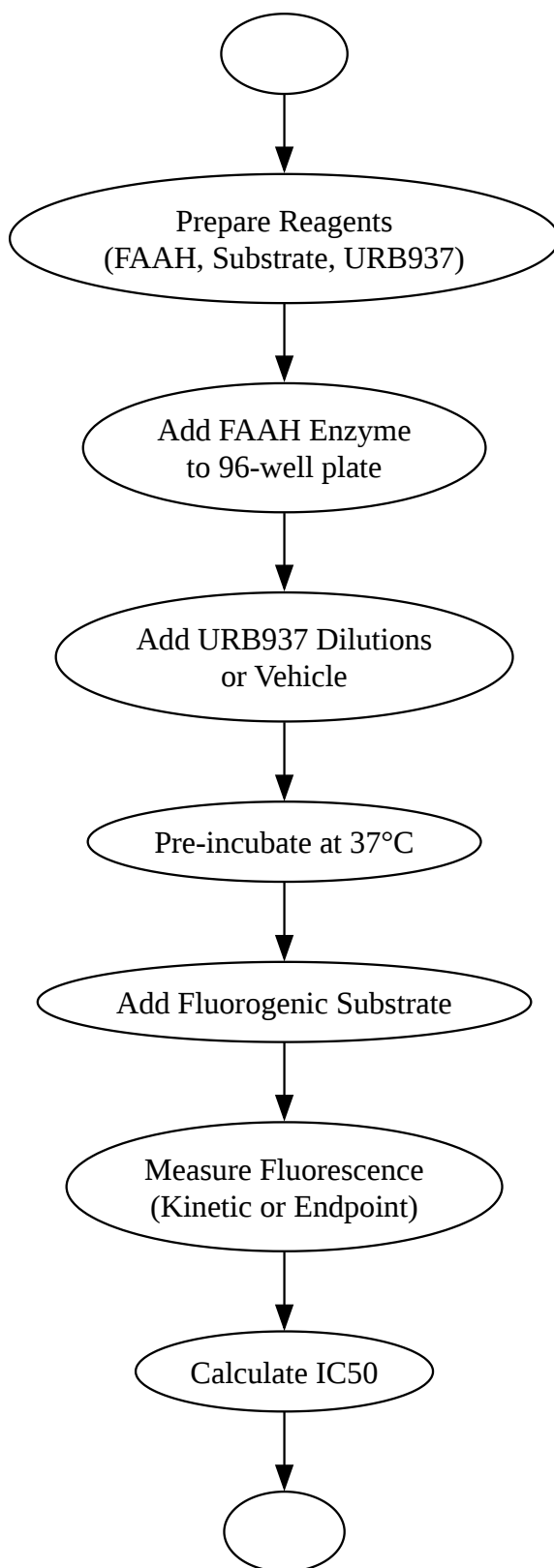
Materials:

- FAAH enzyme preparation (recombinant or tissue homogenate)
- Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)
- Assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)
- Test compound (**URB937**) and vehicle control
- 96-well black microplate
- Fluorescence plate reader (Excitation: 340-360 nm, Emission: 450-465 nm)

Procedure:

- Prepare serial dilutions of **URB937** in the assay buffer.
- In a 96-well plate, add the FAAH enzyme preparation to each well.

- Add the **URB937** dilutions or vehicle to the respective wells.
- Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).
- Initiate the reaction by adding the fluorogenic FAAH substrate to all wells.
- Immediately measure the fluorescence intensity over time (kinetic mode) or after a fixed incubation period (endpoint mode) at 37°C.
- Calculate the rate of reaction for each concentration of **URB937**.
- Plot the percentage of inhibition against the logarithm of the **URB937** concentration to determine the IC₅₀ value.



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Acetic Acid-Induced Writhing Test (Mouse)

This model assesses visceral pain and the efficacy of peripherally acting analgesics.

Materials:

- Male Swiss Webster mice
- **URB937** solution and vehicle control
- 0.6% acetic acid solution
- Observation chambers

Procedure:

- Administer **URB937** or vehicle to the mice via the desired route (e.g., subcutaneous).
- After a specified pretreatment time (e.g., 30 minutes), inject 0.6% acetic acid intraperitoneally.
- Immediately place each mouse in an individual observation chamber.
- Count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a set period (e.g., 20 minutes).
- Compare the number of writhes in the **URB937**-treated groups to the vehicle-treated group to determine the percentage of inhibition.
- Calculate the ED50 value from the dose-response curve.

Pharmacokinetic Analysis by LC/MS-MS

This method is used to determine the concentration of **URB937** in biological matrices.

Instrumentation:

- Liquid chromatography system coupled with a triple quadrupole mass spectrometer (LC/MS-MS).

LC Method:

- Column: Acquity BEH C18 (1.7 μ m, 2.1 x 50 mm)
- Mobile Phase A: 0.1% formic acid in water
- Mobile Phase B: 0.1% formic acid in acetonitrile
- Flow Rate: 0.5 mL/min
- Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the compound, followed by a re-equilibration step.

MS/MS Method:

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Multiple Reaction Monitoring (MRM) Transitions:
 - **URB937**: m/z 355.4 -> 230.1
 - Internal Standard (e.g., URB597): m/z 339.4 -> 214.0
- Sample Preparation: Protein precipitation of plasma or tissue homogenates followed by solid-phase extraction or liquid-liquid extraction.

Conclusion

URB937 represents a promising therapeutic candidate for the treatment of pain, particularly visceral and inflammatory pain. Its unique mechanism of action, involving peripherally restricted FAAH inhibition, allows for potent analgesia without the CNS side effects that have hampered the clinical development of other cannabinoid-based drugs. The robust synthesis and well-characterized preclinical profile of **URB937** provide a solid foundation for further investigation and potential clinical translation. This technical guide serves as a valuable resource for researchers and drug development professionals interested in advancing the field of non-opioid analgesics and endocannabinoid-based therapeutics.

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